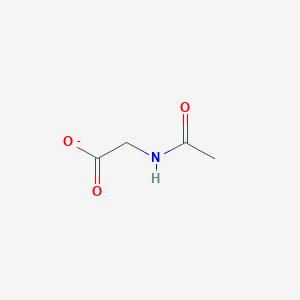

N-acetylglycinate

CAS No.:

Cat. No.: VC14066577

Molecular Formula: C4H6NO3-

Molecular Weight: 116.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6NO3- |

|---|---|

| Molecular Weight | 116.10 g/mol |

| IUPAC Name | 2-acetamidoacetate |

| Standard InChI | InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/p-1 |

| Standard InChI Key | OKJIRPAQVSHGFK-UHFFFAOYSA-M |

| SMILES | CC(=O)NCC(=O)[O-] |

| Canonical SMILES | CC(=O)NCC(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N-Acetylglycinate (C₄H₆NO₃⁻) is an N-acylglycinate anion derived from N-acetylglycine (C₄H₇NO₃), where the carboxylic acid group loses a proton . The parent compound, N-acetylglycine, consists of a glycine molecule acetylated at the amino group, resulting in the systematic name 2-acetamidoacetic acid. The anion’s structure features a planar acetamide group linked to a deprotonated carboxylate moiety, enabling resonance stabilization .

Table 1: Key Identifiers of N-Acetylglycinate

| Property | Value |

|---|---|

| IUPAC Name | 2-Acetamidoacetate |

| CAS Registry Number | 1550976 |

| Molecular Formula | C₄H₆NO₃⁻ |

| Molecular Weight | 116.10 g/mol |

| Parent Compound (CID) | 10972 (N-Acetylglycine) |

| Major Species at pH 7.3 | Deprotonated carboxylate |

Crystallographic Analysis

Single-crystal X-ray diffraction studies confirm the monoclinic symmetry of N-acetylglycine crystals, with space group P2₁/c and unit cell parameters a = 4.8110 Å, b = 11.5030 Å, c = 9.7660 Å, and β = 97.864° . The lattice accommodates four molecules per unit cell, stabilized by intermolecular hydrogen bonds between the amide NH and carboxylate oxygen atoms. This arrangement contributes to the compound’s high melting point (206–208°C) and crystalline stability .

Spectroscopic Properties

Fourier-transform infrared (FTIR) spectroscopy of N-acetylglycinate reveals characteristic absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1550 cm⁻¹ (carboxylate asymmetric stretch). Nuclear magnetic resonance (NMR) spectra display distinct signals for the methyl group (δ 2.05 ppm, singlet) and glycine backbone protons (δ 3.85 ppm, doublet) .

Synthesis and Production Methods

Acetylation of Glycine

N-Acetylglycine is synthesized by reacting glycine with acetic anhydride under controlled conditions. Two primary methods are employed:

-

Benzene-Mediated Acetylation: Glycine is heated with excess acetic anhydride in benzene, yielding N-acetylglycine as a white crystalline solid .

-

Glacial Acetic Acid Method: Equimolar amounts of glycine and acetic anhydride are heated in glacial acetic acid, facilitating acetylation without solvent evaporation .

The crude product is purified via recrystallization from hot water, achieving a purity >98% as confirmed by HPLC .

Industrial-Scale Production

Industrial synthesis optimizes reaction kinetics by maintaining temperatures at 50–60°C and using catalytic amounts of sulfuric acid to accelerate acetylation. Post-synthesis, ion-exchange chromatography isolates N-acetylglycinate by deprotonating N-acetylglycine at pH 7.3 .

Table 2: Synthesis Parameters and Yields

| Parameter | Benzene Method | Acetic Acid Method |

|---|---|---|

| Reaction Temperature | 80°C | 60°C |

| Yield | 85% | 92% |

| Purity | 95% | 98% |

Physical and Chemical Properties

Solubility and Stability

N-Acetylglycinate exhibits moderate aqueous solubility (2.7% w/v at 15°C), influenced by pH-dependent ionization. The anion remains stable in aqueous solutions at pH 7–9 but undergoes hydrolysis under strongly acidic conditions (pH < 3), regenerating N-acetylglycine . In ethanol, solubility is limited (<0.5% w/v), necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for dissolution .

Acid-Base Behavior

The compound’s acid dissociation constant (pKa) of 3.64 reflects the carboxyl group’s weak acidity. At physiological pH (7.4), >99% of the molecules exist as the deprotonated anion .

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 206–208°C |

| Water Solubility | 27 g/L (15°C) |

| pKa | 3.64 |

| LogP (Octanol-Water) | -1.2 |

Reactivity

N-Acetylglycinate participates in nucleophilic acyl substitution reactions, particularly at the acetamide group. Its carboxylate moiety acts as a leaving group in peptide coupling reactions, facilitating the synthesis of oxazolones and triazinones .

| Endpoint | Result |

|---|---|

| LD₅₀ (Rat, Oral) | >2000 mg/kg |

| NOAEL (Male Rat) | 898.9 mg/kg/day |

| NOAEL (Female Rat) | 989.9 mg/kg/day |

| Ames Test | Negative |

Applications in Research and Industry

Analytical Chemistry

N-Acetylglycinate serves as an internal standard in HPLC quantification of sialic acids (e.g., N-acetylneuraminic acid) due to its UV absorbance at 210 nm . Ion-pair liquid chromatography coupled with mass spectrometry (IP-LC-MS) utilizes the compound to enhance analyte retention and resolution in metabolomic studies .

Pharmaceutical Synthesis

The compound is a precursor to oxazolones, heterocyclic intermediates in antiviral drug synthesis. Recent studies exploit its carboxylate group for coordinating metal catalysts in asymmetric hydrogenation reactions .

Agricultural Chemistry

N-Acetylglycinate derivatives demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials show efficacy against Amaranthus retroflexus at application rates of 500 g/ha .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume